3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

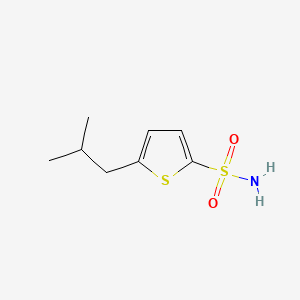

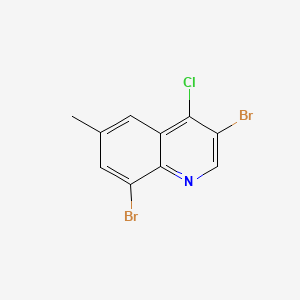

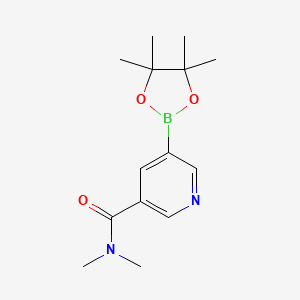

“3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the empirical formula C16H23N3O4 . It has a molecular weight of 321.37 . The product is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of the compound is[O-]N+=CC=C1CNC2CN(CC2)C(OC(C)(C)C)=O)=O . The InChI is 1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 .

Applications De Recherche Scientifique

Synthesis Techniques and Applications

Esterification and Lactonization Methods : Research demonstrates the utility of benzoic anhydride derivatives, including those related to the chemical structure of interest, in the synthesis of carboxylic esters and lactones. These methods are promoted by basic catalysts and achieve excellent yields with high chemoselectivity at room temperature, indicating the structure's relevance in facilitating efficient synthetic routes (Shiina et al., 2004).

Stereoselective Synthesis : The chemical structure and related compounds are instrumental in the stereoselective synthesis of amino acid derivatives, highlighting their potential as building blocks for peptidomimetics and 1,3-heterocycles. This application underscores the importance of these structures in the development of chiral compounds with precise stereochemical control (Szakonyi et al., 2015).

Nitrile Anion Cyclization : The compound and its analogs have been shown to undergo efficient nitrile anion cyclization, leading to the synthesis of N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess. This process demonstrates the compound's role in generating structurally complex and optically pure pyrrolidine derivatives, applicable in medicinal chemistry and drug discovery (Chung et al., 2005).

Novel Compound Development

Anticancer Compound Synthesis : The tert-butyl ester derivatives of the chemical structure of interest have been synthesized and evaluated for their anticancer properties. Such studies highlight the potential of these compounds in the development of new therapeutic agents targeting cancer cells (Vorona et al., 2007).

Polymer-supported Reagents : The development of polymer-supported O-alkylisoureas utilizing structures related to the chemical compound for the O-alkylation of carboxylic acids showcases an innovative approach to synthesizing esters. This technique emphasizes the utility of the compound in streamlining synthetic procedures and enhancing the chemoselectivity and purity of the esters produced (Crosignani et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-[(4-nitrophenyl)methylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTQXYFVNZSXNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670764 |

Source

|

| Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204811-26-6 |

Source

|

| Record name | tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)